molecular formula C15H22O2 B008513 3-(1-Adamantyl)-2,4-pentanedione CAS No. 102402-84-6

3-(1-Adamantyl)-2,4-pentanedione

Cat. No. B008513
M. Wt: 234.33 g/mol
InChI Key: QYCOSPWVQKZONV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1-Adamantyl)-2,4-pentanedione involves anionic polymerization and subsequent reactions. For example, Kobayashi et al. (2009) detailed the synthesis of poly(ethylene-alt-1-vinyladamantane) through the anionic polymerization of 2-(1-adamantyl)-1,3-butadiene, demonstrating the versatility of adamantyl-based monomers in polymer synthesis (Kobayashi, Kataoka, & Ishizone, 2009).

Molecular Structure Analysis

The molecular structure of adamantyl-related compounds is crucial for understanding their chemical behavior. Moreno‐Mañas et al. (1987) utilized molecular mechanics calculations to predict the preferred conformations for derivatives of adamantyl-diketones, providing insights into the molecular geometry and dipole moments of these compounds (Moreno‐Mañas, Gonzalez, Jaime, Marquet, Hernández-Fuentes, Salom, & Bellanato, 1987).

Chemical Reactions and Properties

Adamantyl compounds participate in various chemical reactions, offering a pathway to synthesize novel materials. Takeuchi et al. (1985) described a facile synthesis route for homoadamantanediol, indicating the potential for creating bifunctional homoadamantane derivatives, which underscores the reactivity and versatility of adamantyl-based compounds (Takeuchi, Miyazaki, Kitagawa, & Okamoto, 1985).

Physical Properties Analysis

The physical properties of adamantyl compounds, such as solubility and thermal stability, are influenced by their molecular structure. The polymerization studies of adamantyl derivatives by Inomata et al. (2013) highlight the solubility and high thermal stability of poly(1,3-adamantane)s, showcasing the impact of molecular design on material properties (Inomata, Harada, Nakamura, Uehara, & Ishizone, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming hydrogen bonds, are key to understanding the applications of adamantyl compounds. Sebastian et al. (2014) provided an analysis of 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, examining its molecular structure, hyperpolarizability, and NBO analysis, which are crucial for predicting the compound's behavior in chemical reactions and potential applications (Sebastian, Attia, Almutairi, El-Emam, Panicker, & Van Alsenoy, 2014).

Scientific Research Applications

  • Chemical Reactions : It is used in chemical reactions to form various compounds. For example, C- and O-alkylation with α-Haloketones of the Adamantane Series has been studied (Danilin et al., 2001).

  • Crystal Engineering : 3-(4-Pyridyl)-2,4-pentanedione offers additional interaction modes for crystal engineering, allowing halogen bonds to coexist with coordinative and hydrogen bonds in metal complexes (Merkens, Pan, & Englert, 2013).

  • Photoactive Supramolecular Assemblies : 3-Substituted-2,4-pentadionate ligands are used in the synthesis of multichromophoric complexes and in mesomorphic and macromolecular structures for structural control of energy and electron transfer processes in photoactive systems (Olivier, Harrowfield, & Ziessel, 2011).

  • Selective Transformation : The oxidation of adamantane with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3 3 H2O can be used for selective transformation of adamantane into practically important alcohol 1 (Khusnutdinov & Oshnyakova, 2015).

  • Synthetic Applications : Pyrolysis of 2-adamantyl mesylate produces 4-protoadamantene and 2,4-dehydroadamantane, making it useful for synthetic applications (Farcasiu et al., 1977).

  • Synthesis of 3-aryl-2,4-pentanediones : They can be synthesized via the SRN1 process, offering new access to this chemical group (Dell'erba et al., 1991).

  • Diastereoselective Reduction : LiA1H4 reduction of α -adamantyl-α -diketones leads to different stereoisomeric diols, while 3-adamantyl-3-methyl-pentane-2-,4-dione has high diastereoselectivity (Moreno-Mañas et al., 1992).

  • Anionic Polymerizations : Novel styrene derivatives like 4-(1-adamantyl)styrene and 3-(4-vinylphenyl)-1,1'-biadamantane are used in anionic polymerizations and block copolymers (Kobayashi et al., 2006).

  • Living Anionic Polymerization : The synthesis of well-defined poly(ethylene-alt-1-vinyladamantane) via living anionic polymerization of 2-(1-adamantyl)-1,3-butadiene led to a novel saturated alternating copolymer (Kobayashi, Kataoka, & Ishizone, 2009).

Safety And Hazards

Adamantyl compounds should be handled with care. They may cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

3-(1-adamantyl)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCOSPWVQKZONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342801
Record name 3-(1-Adamantyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantyl)-2,4-pentanedione

CAS RN

102402-84-6
Record name 3-(1-Adamantyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE Sykora, K Kalachnikova… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C24H22O2, exists exclusively as the keto tautomer in the crystalline state with a dihedral angle of 66.8 (2) between the carbonyl groups. Furthermore, steric …
Number of citations: 1 scripts.iucr.org
VA Vil', IA Yaremenko, DI Fomenkov… - Chemistry of …, 2020 - Springer
Bridged 1,2,4,5-tetraoxanes were prepared using available acidic ion exchange resin with high yields despite the possibility of peroxide decomposition under heterogeneous conditions…
Number of citations: 18 link.springer.com

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